molecular formula C8H12ClN3O2 B12070370 Ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate

Ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate

Cat. No.: B12070370
M. Wt: 217.65 g/mol
InChI Key: SEQFGFLFUSHJDT-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate: is an organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, is characterized by its ethyl ester group, amino group, and chloro substituent, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by chlorination and subsequent amination . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

Chemistry: In chemistry, Ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities through various reactions .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .

Industry: Industrially, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

  • Ethyl 5-amino-1-methylpyrazole-4-carboxylate
  • Ethyl 3-amino-1-methylpyrazole-4-carboxylate
  • Ethyl 5-amino-1-methyl-4-pyrazolecarboxylate

Uniqueness: Ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate is unique due to its chloro substituent, which imparts distinct reactivity and properties compared to other similar compounds. This chloro group allows for specific substitution reactions, making it a versatile intermediate in various synthetic pathways .

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate

InChI

InChI=1S/C8H12ClN3O2/c1-3-12-7(10)5(9)6(11-12)8(13)14-4-2/h3-4,10H2,1-2H3

InChI Key

SEQFGFLFUSHJDT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C(=O)OCC)Cl)N

Origin of Product

United States

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